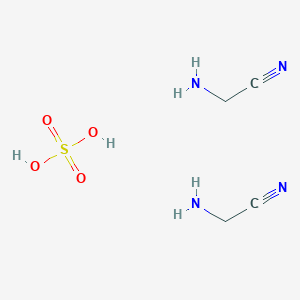

2-aminoacetonitrile;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-aminoacetonitrile; sulfuric acid typically involves the reaction of 2-aminoacetonitrile with sulfuric acid. One method includes the condensation of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide to obtain 2-aminoacetonitrile. This is followed by reacting 2-aminoacetonitrile with a methanol solution of sulfuric acid at temperatures between 30 and 35°C for 1 to 2 hours. The mixture is then cooled to below 5°C, filtered, and centrifuged to obtain the final product .

Industrial Production Methods

Industrial production of 2-aminoacetonitrile; sulfuric acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining the desired temperature and reaction time, thus optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-aminoacetonitrile; sulfuric acid undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce glycine.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Substitution: The compound can undergo substitution reactions, particularly involving the amino group.

Common Reagents and Conditions

Common reagents used in reactions with 2-aminoacetonitrile; sulfuric acid include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific pH levels.

Major Products

The major products formed from the reactions of 2-aminoacetonitrile; sulfuric acid include glycine from hydrolysis and various nitrogen-containing heterocycles from other reactions .

Scientific Research Applications

Scientific Research Applications

Aminoacetonitrile bisulfate has applications in scientific research, spanning chemistry, biology, and medicine.

Chemistry

- Synthesis of Nitrogen-Containing Heterocycles: It serves as a building block in the synthesis of nitrogen-containing heterocycles.

Biology

- Antihelmintic Potential: Aminoacetonitrile derivatives are studied for their potential as antihelmintics, acting as nematode-specific acetylcholine agonists, which induce spastic paralysis and rapid expulsion of nematodes from the host. The compound mimics acetylcholine, disrupting normal neural function in nematodes.

- Pest Control Agents: Research indicates that 2-aminoacetonitrile sulfuric acid interacts with nematode nervous systems, leading to paralysis, which has implications for developing pest control agents.

Medicine

- Therapeutic Applications: Research is ongoing to explore potential therapeutic applications.

- Anticancer Research: Studies on ovarian cancer cells have shown that aminoacetonitrile bisulfate (AAB) derivatives can significantly increase mitochondrial reactive oxygen species (ROS) levels, leading to DNA damage and apoptosis. This highlights the compound's potential as a therapeutic agent for resistant cancer types.

- Protease Inhibition Development: Incorporating the aminoacetonitrile group into small molecules has improved their selectivity against human cathepsin L while maintaining low off-target effects. This positions AAB as a valuable scaffold in drug design.

Chemical Reactions

Aminoacetonitrile bisulfate undergoes several chemical reactions.

- Hydrolysis: The compound can be hydrolyzed to produce glycine. Water and an acid catalyst are commonly used for hydrolysis. Glycine is the major product formed from the hydrolysis of this compound.

- Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group. Nucleophiles such as halides or other amines can be used under mild conditions. The products depend on the nucleophile used in the reaction.

Case Studies

- Ovarian Cancer Cells: Aminoacetonitrile bisulfate (AAB) derivatives can significantly increase mitochondrial reactive oxygen species (ROS) levels, leading to DNA damage and apoptosis in ovarian cancer cells.

- Dipeptidic Inhibitors: Incorporating the aminoacetonitrile group into small molecules significantly improved their selectivity against human cathepsin L while maintaining low off-target effects.

- Contact Glow Discharge Electrolysis: Contact glow discharge electrolysis using aminoacetonitrile was performed under acidic and neutral pH conditions. At basic pH, the amount of aminoacetonitrile decreased, and amino acid analysis revealed the presence of glycine and glycinamide .

Synthesis Method

The synthesis of 2-aminoacetonitrile sulfuric acid typically involves several steps, starting with the condensation of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide . The reaction of aminoacetonitriles with a methanol solution of sulfuric acid at a temperature between 30 and 35°C for 1 to 2 hours, followed by cooling to below 5°C, filtering, and centrifuging, yields aminoacetonitrile sulfate .

Comparison Table

Several compounds share structural or functional similarities with 2-aminoacetonitrile sulfuric acid.

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Glycine | C2H5NO2 | Simplest amino acid; product of hydrolysis |

| Aminoacetonitrile | C2H5N3 | Precursor without sulfate; more stable |

| 2-Aminopropionitrile | C3H8N2 | Similar amine and nitrile functionalities |

| Acetic Acid | C2H4O2 | Common carboxylic acid; used in esterification |

Mechanism of Action

The mechanism of action of 2-aminoacetonitrile; sulfuric acid involves its interaction with molecular targets and pathways. The compound acts as a precursor to various biologically active molecules, influencing biochemical pathways through its conversion to other compounds. For example, its hydrolysis to glycine can impact protein synthesis and other metabolic processes .

Comparison with Similar Compounds

2-aminoacetonitrile; sulfuric acid can be compared with other similar compounds such as:

Aminoacetonitrile: This compound is the base form of 2-aminoacetonitrile; sulfuric acid and shares many chemical properties.

Acetonitrile: While structurally similar, acetonitrile lacks the amino group, making its chemical behavior different.

Cyanogen: Another related compound, cyanogen, has different reactivity due to the absence of the amino group

The uniqueness of 2-aminoacetonitrile; sulfuric acid lies in its combination of the nitrile and amino groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Biological Activity

2-Aminoacetonitrile; sulfuric acid is a compound with significant biological activity, particularly noted for its anthelmintic properties. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂H₆N₂O₄S

- Molecular Weight : 154.15 g/mol

- Structure : 2-aminoacetonitrile is a nitrile derivative that can interact with biological systems through its amino and nitrile functional groups.

Anthelmintic Properties

The primary biological activity of 2-aminoacetonitrile; sulfuric acid is its effectiveness against nematodes. It mimics acetylcholine, a critical neurotransmitter in the neuromuscular junctions of these parasites, leading to paralysis and death. This mechanism is particularly relevant in the treatment of parasitic infections in livestock and humans.

| Biological Activity | Mechanism | Target Organisms |

|---|---|---|

| Anthelmintic | Acetylcholine mimicry | Nematodes (e.g., Haemonchus contortus) |

Study 1: Efficacy Against Haemonchus contortus

A study conducted by researchers at the University of Veterinary Medicine demonstrated that 2-aminoacetonitrile; sulfuric acid significantly reduced the viability of Haemonchus contortus in vitro. The compound was tested at various concentrations, with results indicating a dose-dependent effect on nematode viability.

- Concentration Tested : 0.1 mg/mL to 1 mg/mL

- Results :

- At 0.5 mg/mL, a 70% reduction in nematode viability was observed after 24 hours.

- At 1 mg/mL, complete paralysis was noted within the same timeframe.

Study 2: Mechanistic Insights

Research published in the journal Infectious Diseases outlined the mechanism by which 2-aminoacetonitrile induces paralysis in nematodes. The study utilized electrophysiological techniques to record changes in muscle contraction upon exposure to the compound.

- Findings :

- The compound caused sustained depolarization of muscle membranes.

- Inhibition of neuromuscular transmission was confirmed through reduced action potentials in treated nematodes.

Stability and Reactivity

A comparative analysis of amino acids under concentrated sulfuric acid conditions revealed that while many biogenic amino acids remain stable, compounds like 2-aminoacetonitrile can undergo significant reactions. For instance, it was noted that the amino group can be protonated, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula |

C4H10N4O4S |

|---|---|

Molecular Weight |

210.21 g/mol |

IUPAC Name |

2-aminoacetonitrile;sulfuric acid |

InChI |

InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4) |

InChI Key |

NQHWLBZZBSYIPI-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)N.C(C#N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.